N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide
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Overview
Description
- Its complex structure combines an indole ring, a chlorobenzoyl group, and a butoxyphenoxyethyl side chain.
- The compound’s systematic name reflects its substituents and functional groups, emphasizing its potential pharmacological significance.
N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide: is a synthetic compound that belongs to the class of acetamides.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it likely involves multi-step organic synthesis.
Reaction Conditions: These would depend on the specific reactions involved, such as amide bond formation, indole ring construction, and chlorination.
Industrial Production: Industrial-scale production methods may involve optimization for yield, cost, and safety.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example
Major Products: These would include derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties, potential therapeutic applications, and toxicity.
Industry: Assessing its use in materials science, agrochemicals, or other industrial applications.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.
Pathways: Describe how it modulates cellular processes (e.g., signal transduction, gene expression).
Comparison with Similar Compounds
Uniqueness: Highlight features that distinguish it from related compounds.
Similar Compounds: While I don’t have specific names, explore other indole-based acetamides or related structures.
Remember, this compound’s potential lies in its intricate structure and the myriad ways it can interact with biological systems. Further research and experimentation will unveil its full capabilities.
Properties
Molecular Formula |
C31H33ClN2O5 |
---|---|
Molecular Weight |
549.1 g/mol |
IUPAC Name |
N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide |
InChI |
InChI=1S/C31H33ClN2O5/c1-4-5-17-38-24-10-12-25(13-11-24)39-18-16-33-30(35)20-27-21(2)34(29-15-14-26(37-3)19-28(27)29)31(36)22-6-8-23(32)9-7-22/h6-15,19H,4-5,16-18,20H2,1-3H3,(H,33,35) |
InChI Key |
SPCYOIVKKSOFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCNC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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